molecular formula C7H4FN B1531127 5-Ethynyl-2-fluoropyridine CAS No. 853909-08-7

5-Ethynyl-2-fluoropyridine

Cat. No. B1531127
M. Wt: 121.11 g/mol
InChI Key: VOBVNAROKVDQSV-UHFFFAOYSA-N
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Patent
US08137821B2

Procedure details

0.830 mg (4.63 mmol) of Dimethylhydroxymethyl-2-fluoro-5-pyridylacetylene and 195 mg (4.86 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 23 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 1 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure at 95 mmHg/72° C. to give 6-fluoro-3-pyridylethyne as an orange-color liquid (0.18 g, yield: 32%).
Name
Dimethylhydroxymethyl-2-fluoro-5-pyridylacetylene
Quantity
0.83 mg
Type
reactant
Reaction Step One
Name
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[C:7]([C:8]#[C:9]CO)=[CH:6][N:5]=[C:4]([F:12])[C:3]=1C.[OH-].[Na+]>C1(C)C=CC=CC=1>[F:12][C:4]1[N:5]=[CH:6][C:7]([C:8]#[CH:9])=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Dimethylhydroxymethyl-2-fluoro-5-pyridylacetylene
Quantity
0.83 mg
Type
reactant
Smiles
CC1=C(C(=NC=C1C#CCO)F)C
Name
Quantity
195 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
23 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
WASH
Type
WASH
Details
the mixture was washed with a saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure at 95 mmHg/72° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=N1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.